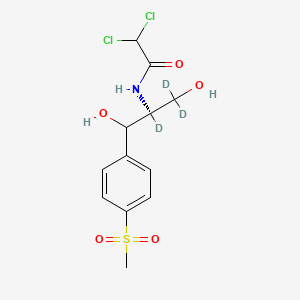

ent-Thiamphenicol-d3

Description

ent-Thiamphenicol-d3 (CAS: 1217723-41-5) is a deuterium-labeled enantiomer of thiamphenicol, a broad-spectrum bacteriostatic antibiotic. As a stable isotope-labeled analog, it serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies, enabling precise quantification of thiamphenicol in biological matrices . Its molecular formula is C₁₂H₁₀D₅NO₃S, with a molecular weight of 258.35 g/mol . The deuterium atoms are strategically incorporated at three positions, minimizing metabolic interference and enhancing analytical accuracy. This compound is critical for applications such as therapeutic drug monitoring, metabolic profiling, and drug residue analysis in veterinary and clinical settings .

Structure

3D Structure

Properties

Molecular Formula |

C12H15Cl2NO5S |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

2,2-dichloro-N-[(2S)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10?/m0/s1/i6D2,9D |

InChI Key |

OTVAEFIXJLOWRX-LKWKOBAESA-N |

Isomeric SMILES |

[2H][C@@](C(C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])O)NC(=O)C(Cl)Cl |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound follows the synthetic principles established for thiamphenicol, with the incorporation of deuterium atoms at defined positions. The process involves:

- Starting from a suitable precursor compound with an aromatic nitro group.

- Reduction of the nitro group to an amino group.

- Diazotization of the aromatic amine.

- Reaction of the diazonium intermediate with a methylthio metal salt.

- Dichloroacetylation of the aliphatic amino group.

- Oxidation of the methylthio group to a methylsulfonyl group.

This sequence is adapted to introduce deuterium atoms at the aliphatic side chain to yield the d3-labeled compound.

Detailed Stepwise Synthesis

The process, based on the patent EP0323846A2, can be summarized as follows:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of aromatic nitro group to amine | Using selective reducing agents under controlled conditions | Achieves high selectivity to avoid side reactions |

| 2 | Diazotization of aromatic amine | Reaction with sodium nitrite in hydrochloric acid at 0°C | Produces soluble diazonium salt, avoiding precipitation and explosion risks |

| 3 | Reaction with methylthio metal salt | Heating with methylthio sodium salt at ~40°C | Forms methylthio-substituted intermediate with high selectivity |

| 4 | Dichloroacetylation | Addition of methyl dichloroacetate, heating at ~50°C | Protects the aliphatic amino group |

| 5 | Oxidation of methylthio group | Treatment with hydrogen peroxide and acetic acid at ~60°C | Converts methylthio to methylsulfonyl group, finalizing thiamphenicol structure |

The final product is isolated by extraction, concentration, and recrystallization from water, yielding ent-thiamphenicol with a melting point around 165°C.

Analytical and Physical Data Supporting Preparation

| Parameter | Data for this compound |

|---|---|

| Molecular Formula | C12H12D3Cl2NO5S |

| Molecular Weight | 359.24 g/mol |

| Boiling Point | 695.9 ± 55.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Storage Conditions | Store at -20°C to maintain stability |

| Melting Point (unlabeled thiamphenicol) | ~165°C (recrystallized product) |

These parameters confirm the identity and purity of the labeled compound after synthesis and purification.

Summary of Research Findings and Notes

- The synthetic approach to this compound is an adaptation of the established thiamphenicol synthesis process, optimized to incorporate deuterium labels at specific aliphatic positions.

- The key innovation in the process is the use of a soluble diazonium intermediate, which avoids isolation and drying steps that pose explosion hazards and reduce yield.

- The reaction sequence ensures high selectivity and yield by controlling reduction, diazotization, methylthio substitution, dichloroacetylation, and oxidation steps.

- The deuterium labeling is critical for applications in pharmacokinetic studies, mass spectrometry, and tracer experiments.

- The compound is commercially available in small quantities (e.g., 10 mg) for research use, reflecting its specialized nature and synthetic complexity.

Chemical Reactions Analysis

Types of Reactions: ent-Thiamphenicol-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacokinetics Studies

1. Drug Metabolism and Pharmacokinetics

The incorporation of deuterium in ent-Thiamphenicol-d3 allows for precise studies on drug metabolism. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, making them ideal for pharmacokinetic studies. Researchers utilize this compound to assess:

- Absorption rates : Understanding how quickly the drug enters systemic circulation.

- Distribution : Analyzing how the drug disperses within various tissues.

- Metabolism : Investigating the metabolic pathways and identifying metabolites.

- Excretion : Evaluating how the drug and its metabolites are eliminated from the body.

These studies are crucial for developing effective dosing regimens and understanding potential drug interactions.

Microbiological Applications

2. Antimicrobial Efficacy

Thiamphenicol, including its deuterated form, is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Research employing this compound focuses on:

- In vitro susceptibility testing : Determining the minimum inhibitory concentrations (MICs) against various bacterial strains.

- Mechanism of action studies : Investigating how this compound interacts with bacterial ribosomes to inhibit protein synthesis.

- Resistance profiling : Understanding how bacteria develop resistance to thiamphenicol and related compounds.

Therapeutic Development

3. Clinical Trials and Therapeutic Use

The unique properties of this compound make it a candidate for various therapeutic applications:

- Treatment of infections : Its efficacy in treating bacterial infections, particularly in cases where traditional antibiotics fail due to resistance.

- Combination therapies : Exploring its use in conjunction with other antibiotics to enhance efficacy and reduce resistance development.

Case Studies

Mechanism of Action

The mechanism of action of ent-Thiamphenicol-d3 is similar to that of Thiamphenicol. Thiamphenicol is a semisynthetic derivative of chloramphenicol with a broad spectrum of antibacterial activity. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds . This action effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Functional Overview

ent-Thiamphenicol-d3 belongs to a class of deuterated antibiotics that includes Chloramphenicol-d5 , Florfenicol-d3 , and Florfenicol Amine-d3 . These compounds share a core structure derived from their parent antibiotics but differ in functional groups, deuteration sites, and applications.

Table 1: Key Comparative Data

Note: Molecular weights marked with () are calculated based on isotopic substitution. †Unlabeled parent compound CAS provided .*

Analytical and Pharmacokinetic Differentiation

- Deuteration Sites: this compound incorporates deuterium at three non-labile positions, reducing hydrogen-deuterium exchange during sample processing. In contrast, Chloramphenicol-d5 contains five deuterium atoms, which may increase metabolic stability but could complicate chromatographic separation due to higher hydrophobicity .

- Chromatographic Behavior : The enantiomeric structure of this compound allows it to resolve from the active (L-threo) thiamphenicol form during chiral separations, minimizing interference in LC-MS assays .

- Applications :

- This compound : Preferred for human pharmacokinetic studies due to its structural alignment with thiamphenicol’s active enantiomer .

- Florfenicol-d3 : Widely used in veterinary research to track florfenicol residues in livestock, leveraging its fluorine substitution for enhanced antibacterial activity .

- Chloramphenicol-d5 : Restricted to human studies owing to chloramphenicol’s association with aplastic anemia, limiting its use to trace residue detection .

Metabolic and Stability Profiles

- Stability : Florfenicol-d3 and its amine derivative demonstrate higher resistance to enzymatic degradation compared to thiamphenicol analogs, attributed to fluorine’s electronegativity .

Biological Activity

ent-Thiamphenicol-d3 is a deuterated derivative of thiamphenicol, an antibiotic belonging to the amphenicol class. The incorporation of three deuterium atoms into its molecular structure enhances stability and allows for precise tracking in biological studies. This modification is crucial for pharmacokinetic studies and metabolic profiling, as deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts .

The biological activity of this compound primarily involves its action on bacterial ribosomes. It binds to the 50S ribosomal subunit , inhibiting protein synthesis by preventing the formation of peptide bonds, which results in a bacteriostatic effect that halts bacterial growth and reproduction . The mechanism remains unchanged despite the deuteration, allowing researchers to utilize it as a tracer for studying the compound's metabolism and fate within biological systems.

Pharmacokinetics and Metabolism

The unique deuteration of this compound allows for enhanced tracking in biological systems. Research indicates that it retains similar binding characteristics to non-deuterated thiamphenicol, making it a valuable tool for understanding antibiotic interactions at a molecular level . The compound's pharmacokinetics can differ significantly from its non-deuterated analogs, providing insights into drug metabolism and efficacy.

Table 1: Comparison of Biological Activity and Pharmacokinetics

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits protein synthesis by binding to 50S ribosome | Deuterated for enhanced tracking |

| Thiamphenicol | Similar to this compound | Non-deuterated version |

| Chloramphenicol | Inhibits protein synthesis | Broader spectrum of antibacterial activity |

| Florfenicol | Enhanced activity against specific pathogens | Related antibiotic |

Case Studies and Research Findings

Recent studies have explored the interaction of this compound with various bacterial strains. One study assessed its effectiveness against resistant strains, demonstrating that it retains significant antibacterial activity even in the presence of resistance mechanisms such as enzymatic inactivation and efflux systems .

Another investigation focused on the pharmacokinetics of this compound in different biological matrices, revealing that its absorption, distribution, metabolism, and excretion profiles provide critical data for developing new antimicrobial agents .

Table 2: Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Interaction with resistant strains | Retains significant antibacterial activity |

| Pharmacokinetics in biological matrices | Provides critical data for antimicrobial development |

Applications in Research

This compound is utilized in various scientific research applications, including:

- Chemistry : As a reference standard in analytical chemistry.

- Biology : To study interactions with biological systems.

- Medicine : In pharmacological studies investigating efficacy and safety.

- Industry : For developing new antimicrobial agents and quality control processes .

Q & A

Q. How can researchers ensure the isotopic purity of ent-Thiamphenicol-d3 during synthesis and characterization?

Methodological Answer: Isotopic purity is critical for deuterated compounds. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, and mass spectrometry (MS) to validate molecular mass and isotopic enrichment ratios. For reproducibility, document synthesis protocols, including reaction conditions (e.g., solvent systems, temperature) and purification steps (e.g., column chromatography). Cross-validate results with independent analytical labs to minimize batch-to-batch variability .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Prepare calibration curves using deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Validate the method for limits of detection (LOD), linearity, and recovery rates. Include quality controls (QCs) in each batch to monitor instrument stability, and use isotopic dilution to minimize ion suppression .

Q. How should researchers design controlled experiments to assess the pharmacokinetic properties of this compound?

Methodological Answer: Use a crossover study design to compare this compound with its non-deuterated counterpart. Control variables such as dosage, administration route, and sampling intervals. Collect plasma/serum samples at predefined time points and analyze drug concentration using validated assays. Include negative controls (e.g., vehicle-only groups) and account for inter-individual variability by using a sufficiently large sample size, calculated via power analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound stability data across different experimental conditions?

Methodological Answer: Conduct stability studies under varying pH, temperature, and light exposure to identify degradation pathways. Use accelerated stability testing (e.g., 40°C/75% RH) and compare degradation kinetics with real-time data. Employ multivariate statistical analysis (e.g., ANOVA) to isolate factors contributing to instability. Replicate experiments in independent labs to confirm findings, and reconcile contradictions by referencing literature on analogous deuterated compounds .

Q. What isotopic effects does deuteration have on the biological activity of this compound compared to the non-deuterated form?

Methodological Answer: Deuteration may alter metabolic stability due to the kinetic isotope effect (KIE). Perform in vitro assays (e.g., microsomal stability tests) to compare metabolic half-lives. Use molecular docking simulations to assess whether deuterium substitution affects binding affinity to target proteins (e.g., bacterial ribosomes). Validate findings with in vivo efficacy studies in animal models, ensuring proper blinding and randomization to reduce bias .

Q. How can qualitative research methods complement quantitative data in studies involving this compound?

Methodological Answer: Combine quantitative LC-MS/MS data with qualitative interviews or focus groups to explore researcher perceptions of deuterated compound utility. Develop an interview guide (see Appendix) to ask open-ended questions about challenges in synthesis or reproducibility. Triangulate findings by comparing qualitative themes with quantitative outliers (e.g., batches with anomalous purity). This mixed-methods approach strengthens methodological rigor and contextualizes data .

Data Management and Ethical Considerations

- Data Contradiction Analysis : Use tools like Grubb’s test to identify outliers in stability or pharmacokinetic datasets. For conflicting results, conduct sensitivity analyses to test assumptions (e.g., excluding outliers) and report both raw and adjusted data .

- Ethical Compliance : Ensure animal or human studies adhere to institutional review board (IRB) guidelines. Justify sample sizes using power calculations and document informed consent processes for clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.